molecular formula C31H32N6O7S2 B2593862 Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393817-96-4

Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2593862
CAS RN: 393817-96-4
M. Wt: 664.75
InChI Key: XETVBZOXWSZBKG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C31H32N6O7S2 and its molecular weight is 664.75. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Derivatives Synthesis

The synthesis and evaluation of pharmacologically active benzo[b]thiophen derivatives highlight the chemical versatility and potential for developing new therapeutic agents. For instance, derivatives of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate have been explored for their pharmacological properties, underscoring the importance of structural manipulation in enhancing biological activity (Chapman et al., 1971).

Novel Synthetic Routes

Research into novel synthetic routes for benzothiazoles from ethyl 6-hydroxybenzothiazole-2-carboxylate, derived from 1,4-benzoquinone, demonstrates the compound's role in facilitating the exploration of new chemical transformations and potential applications in material science and drug discovery (Meroni et al., 2009).

Antimicrobial and Antioxidant Properties

The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their evaluation for antimicrobial and antioxidant activities showcase the potential for developing new agents to combat microbial infections and oxidative stress, highlighting the compound's relevance in addressing contemporary health challenges (Raghavendra et al., 2016).

Structural Characterization and Reactivity

The structural characterization of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate and its synthesis via "one-pot" nitro-reductive cyclization demonstrates the intricate relationship between molecular structure and reactivity, offering insights into the design of molecules with desired physical and chemical properties (Sathyanarayana & Poojary, 2021).

properties

IUPAC Name

ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O7S2/c1-4-44-30(40)26-23-10-5-6-11-24(23)46-29(26)33-27(38)18(2)45-31-35-34-25(36(31)20-12-14-21(15-13-20)37(41)42)17-32-28(39)19-8-7-9-22(16-19)43-3/h7-9,12-16,18H,4-6,10-11,17H2,1-3H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETVBZOXWSZBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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